7,7-Dimethyloctanoic acid

説明

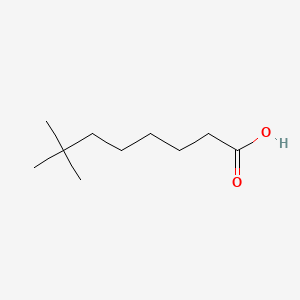

Structure

3D Structure

特性

IUPAC Name |

7,7-dimethyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-10(2,3)8-6-4-5-7-9(11)12/h4-8H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIFGDQKSSMYHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Record name | NEODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866704 | |

| Record name | 7,7-Dimethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Neodecanoic acid is a colorless liquid. (USCG, 1999), Liquid; Other Solid, Colorless liquid; [CAMEO], COLOURLESS LIQUID. | |

| Record name | NEODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Neodecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

482 to 494 °F at 760 mmHg (USCG, 1999), 243-253 °C | |

| Record name | NEODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

201 °F (USCG, 1999), 94 °C c.c. | |

| Record name | NEODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 25 °C: 0.025 (very poor) | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.92 (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.91 | |

| Record name | NEODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.9 | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.007 [mmHg], Vapor pressure, Pa at 50 °C: 29 (calculated) | |

| Record name | Neodecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

26896-20-8, 68412-21-5, 130776-67-9, 52627-73-3 | |

| Record name | NEODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Neodecanoic acid, rare earth salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7,7-Dimethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neodecanoic acid, rare earth salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-DECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HN3T2UTE6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than 104 °F (USCG, 1999), -39 °C | |

| Record name | NEODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NEODECANOIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 7,7-Dimethyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 7,7-dimethyloctanoic acid. It includes a detailed summary of its physicochemical parameters, spectroscopic data, and safety information. Furthermore, this guide presents detailed experimental protocols for its synthesis, purification, and analysis by nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS). A significant focus is placed on its biological activity, particularly its role as a signaling molecule in the peroxisome proliferator-activated receptor alpha (PPARα) pathway, which is visualized herein. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.

Introduction

This compound, a branched-chain fatty acid (BCFA), is a C10 carboxylic acid with the molecular formula C₁₀H₂₀O₂.[1] Its structure is characterized by a terminal tert-butyl group, which imparts unique steric and lipophilic properties compared to its linear isomer, capric acid. BCFAs are gaining increasing attention in biomedical research due to their diverse biological activities, including roles in metabolic regulation and cellular signaling.[2][3] This guide aims to provide a thorough understanding of the chemical properties and biological significance of this compound to facilitate its application in research and development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O₂ | [1][4] |

| Molecular Weight | 172.26 g/mol | [1][4] |

| Appearance | Colorless liquid or solid | [4] |

| Density | 0.909 - 0.913 g/cm³ at 20 °C | [1] |

| Boiling Point | 243 - 253 °C at 760 mmHg | [1] |

| Melting Point | < 40 °C | [1] |

| Water Solubility | 79.7 mg/L at 20 °C | [1] |

| Vapor Pressure | 0.007 mmHg at 50 °C | [1] |

| LogP (Octanol/Water) | 3.7 - 3.83 | [1] |

| CAS Number | 26896-20-8 | [4][5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the six protons of the geminal dimethyl groups at the C7 position. Other expected signals include a triplet for the protons on the carbon alpha to the carbonyl group and multiplets for the methylene protons along the alkyl chain.[1]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon at C7, the carbonyl carbon, and the individual methylene carbons in the chain, providing a clear carbon skeleton map.[1]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) at m/z 172.[1] Common fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the alkyl chain.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid and a strong absorption around 1700 cm⁻¹ for the C=O stretch.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Grignard Reaction

This protocol describes a robust method for the synthesis of this compound starting from 1-bromo-5,5-dimethylhexane.[6]

Materials:

-

1-bromo-5,5-dimethylhexane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

6 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-5,5-dimethylhexane (1.0 eq) in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

Carbonation: Cool the Grignard reagent solution in an ice bath. In a separate beaker, crush a sufficient amount of dry ice. Cautiously and slowly pour the Grignard reagent solution onto the crushed dry ice with gentle swirling.[6]

-

Acidification and Extraction: Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes. A viscous mass will form. Slowly add 6 M hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve the magnesium salts.[6] Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Experimental Workflow for Grignard Synthesis:

References

- 1. mdpi.com [mdpi.com]

- 2. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy this compound | 26896-20-8 [smolecule.com]

- 5. This compound [oakwoodchemical.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 7,7-Dimethyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,7-Dimethyloctanoic acid, a branched-chain saturated fatty acid, presents a unique molecular architecture that influences its physical and chemical characteristics.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, tailored for professionals in research, and drug development. The document summarizes key quantitative data, outlines general experimental protocols for property determination, and describes common synthetic pathways.

Physicochemical Properties

The distinct structure of this compound, featuring a geminal dimethyl substitution at the seventh carbon, impacts its physical state, solubility, and thermal properties.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₂ | [1] |

| Molecular Weight | 172.26 g/mol | [1] |

| CAS Number | 26896-20-8 | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Density | 0.909 - 0.913 g/cm³ at 20°C | [1] |

| Boiling Point | 243 - 253 °C | |

| Melting Point | -51 °C | |

| Flash Point | 122 °C | |

| Water Solubility | 0.025 g/100mL at 25°C (very poor) | [1] |

| pKa | Not available in cited literature | |

| logP | Not available in cited literature | |

| Synonyms | Neodecanoic acid | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, general methodologies for characterizing similar fatty acids are well-established.

Determination of Melting Point

The melting point of fatty acids can be determined using the capillary tube method.[10][11][12][13]

-

Sample Preparation: A small amount of the liquid sample is introduced into a capillary tube. The sample is then solidified by cooling.

-

Apparatus: A melting point apparatus equipped with a calibrated thermometer and a heating bath is used.

-

Procedure: The capillary tube containing the solidified sample is placed in the melting point apparatus. The temperature is gradually increased, and the range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point range.

Determination of Boiling Point

The boiling point can be determined using a micro boiling point or distillation method.[14][15][16][17]

-

Apparatus: A distillation apparatus or a Thiele tube setup with a thermometer and a heat source is required.

-

Procedure (Micro Method): A small amount of the liquid is placed in a small test tube with an inverted capillary tube. The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube is recorded as the boiling point.

-

Procedure (Distillation): The liquid is heated in a distillation flask. The temperature of the vapor that distills is measured, and the stable temperature reading during distillation is recorded as the boiling point.

Determination of Solubility

The solubility of fatty acids in various solvents is determined by direct observation.[18][19][20][21][22]

-

Procedure: A known volume of the solvent (e.g., water, ethanol, chloroform) is placed in a test tube. Small, measured amounts of this compound are added incrementally with vigorous mixing.

-

Observation: The point at which the fatty acid no longer dissolves and a separate phase appears is noted. The solubility is then expressed as the mass of solute per volume of solvent.

Synthesis of this compound

Several synthetic routes have been reported for the preparation of this compound and its derivatives.[1] These methods generally involve the formation of the carbon skeleton followed by the introduction or modification of the carboxylic acid group.

-

Malonic Acid Synthesis: This classic method involves the alkylation of a malonic ester with a suitable alkyl halide, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.

-

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid or its esters, to form a carbon-carbon double bond, which can then be reduced and further modified.

-

Direct Alkylation: This approach involves the direct alkylation of an enolate derived from a carboxylic acid ester or a related species with an appropriate alkylating agent.

A generalized workflow for the synthesis of this compound is depicted below.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity

Research into the specific biological activity of this compound is limited.[1] As a medium-chain fatty acid, it is presumed to undergo metabolic pathways similar to other fatty acids, such as beta-oxidation.[1] However, detailed signaling pathways in which this compound is a key signaling molecule have not been elucidated in the available literature. Further research is required to understand its specific biological roles and potential therapeutic applications.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound based on currently available information. While fundamental properties such as molecular weight, density, and boiling point have been documented, there is a notable absence of experimental data for its pKa and logP values in the scientific literature. Similarly, while general synthetic strategies are known, detailed experimental protocols and specific biological signaling pathways involving this compound remain areas for future investigation. This guide serves as a valuable resource for scientists and researchers, highlighting both the known characteristics of this compound and the existing knowledge gaps that warrant further exploration.

References

- 1. Buy this compound | 26896-20-8 [smolecule.com]

- 2. diva-portal.org [diva-portal.org]

- 3. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In silico prediction of pKa values using explainable deep learning methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. more.juniata.edu [more.juniata.edu]

- 11. eclass.hua.gr [eclass.hua.gr]

- 12. chinaoils.cn [chinaoils.cn]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. chymist.com [chymist.com]

- 17. isarpublisher.com [isarpublisher.com]

- 18. byjus.com [byjus.com]

- 19. journals.ubmg.ac.id [journals.ubmg.ac.id]

- 20. scribd.com [scribd.com]

- 21. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 22. ANALYSIS OF LIPIDS [people.umass.edu]

An In-depth Technical Guide to 7,7-Dimethyloctanoic Acid

CAS Number: 26896-20-8

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

7,7-Dimethyloctanoic acid, also known by its synonym neodecanoic acid, is a branched-chain medium-chain fatty acid.[1][2] Its unique structural configuration, featuring gem-dimethyl substitution at the seventh carbon, imparts distinct physicochemical properties that are of interest in various industrial and research applications.[1] While extensive biological data for this specific isomer is limited, its classification as a branched-chain fatty acid (BCFA) provides a framework for understanding its potential metabolic fate and physiological roles.[1][3] This guide provides a comprehensive overview of the known physicochemical characteristics, toxicological data, and potential metabolic pathways of this compound. It also outlines general experimental approaches for its synthesis and analysis, addressing the current gaps in publicly available, detailed protocols.

Physicochemical Properties

This compound is a C10 saturated fatty acid with the molecular formula C₁₀H₂₀O₂.[1] The presence of the terminal tertiary butyl group influences its physical properties, such as solubility and volatility, compared to its linear counterpart, capric acid, and other isomers of dimethyloctanoic acid.[1]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Neodecanoic acid | [4][5] |

| CAS Number | 26896-20-8 | [6] |

| Molecular Formula | C₁₀H₂₀O₂ | [1] |

| Molecular Weight | 172.26 g/mol | [1] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 243-253 °C | [5] |

| Flash Point | 122 °C | [5] |

| Density | 0.92 g/cm³ | [5] |

| Water Solubility | 79.7 mg/L at 20°C | [1] |

| pKa (Strongest Acidic) | 5.17 | [2][5] |

| logP | 3.37 - 3.64 | [2] |

| Canonical SMILES | CC(C)(C)CCCCCC(=O)O | [1] |

| InChI Key | YPIFGDQKSSMYHQ-UHFFFAOYSA-N | [7] |

Synthesis and Manufacturing

General Synthetic Approaches

-

Malonic Acid Synthesis: This classical method involves the alkylation of a malonic ester derivative with a suitable alkyl halide, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.

-

Knoevenagel Condensation: This approach involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, which can be a precursor to the branched-acid structure.[1]

-

Direct Alkylation: This method would utilize specific alkylating agents to introduce the gem-dimethyl groups onto an octanoic acid derivative or a precursor molecule.[1]

Conceptual Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a branched-chain fatty acid like this compound, based on the malonic ester synthesis route. This represents a logical relationship of the steps involved rather than a specific, validated protocol.

References

Elucidating the Structure of 7,7-Dimethyloctanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,7-Dimethyloctanoic acid, a branched-chain fatty acid, presents a unique structural motif with potential applications in various scientific domains. This technical guide provides a comprehensive overview of the analytical methodologies and synthetic strategies pertinent to the structural elucidation of this molecule. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are discussed in detail. Furthermore, established synthetic protocols, namely the Malonic Ester Synthesis and the Knoevenagel Condensation, are presented as viable routes for its preparation. This document aims to serve as a valuable resource for researchers engaged in the study and utilization of branched-chain carboxylic acids.

Molecular Structure and Properties

This compound is a saturated carboxylic acid with the chemical formula C₁₀H₂₀O₂.[1] Its structure is characterized by an eight-carbon chain with two methyl groups attached to the seventh carbon atom and a terminal carboxylic acid group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O₂ | [1] |

| Molecular Weight | 172.26 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 26896-20-8 | [1] |

| SMILES | CC(C)(C)CCCCCC(=O)O | [1] |

| Density | ~0.91 g/cm³ | |

| Water Solubility | Low | [1] |

| Vapor Pressure | Low | [1] |

Spectroscopic Analysis for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely available in the public domain, its spectral characteristics can be reliably predicted based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH ₃ (C8) | ~0.9 | Singlet | 6H |

| -CH ₂- (C6) | ~1.2-1.3 | Multiplet | 2H |

| -CH ₂- (C3-C5) | ~1.3-1.6 | Multiplet | 6H |

| -CH ₂- (C2) | ~2.3 | Triplet | 2H |

| -COOH | ~10-12 | Singlet (broad) | 1H |

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

| -C H₃ (C8) | ~28 |

| C (CH₃)₂ (C7) | ~32 |

| -C H₂- (C6) | ~43 |

| -C H₂- (C5) | ~24 |

| -C H₂- (C4) | ~29 |

| -C H₂- (C3) | ~25 |

| -C H₂- (C2) | ~34 |

| -C OOH (C1) | ~180 |

Experimental Protocol: NMR Spectroscopy

A detailed experimental protocol for acquiring NMR spectra would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for all carbon signals. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the NMR spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 172.[1]

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 157 | [M - CH₃]⁺ |

| 115 | [M - C₄H₉]⁺ (loss of tert-butyl group) |

| 73 | [C₄H₉O]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 45 | [COOH]⁺ |

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for a carboxylic acid.

Table 5: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C-H (Alkyl) | 2850-2960 | Sharp |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, Sharp |

| C-O (Carboxylic Acid) | 1210-1320 | Medium |

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids in the condensed phase.[2][3][4][5][6]

Experimental Protocol: Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small drop of liquid this compound directly onto the ATR crystal. If the sample is a solid, a small amount of the solid is pressed firmly against the crystal.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory to account for any atmospheric and instrumental absorptions.

-

Sample Spectrum: Record the IR spectrum of the sample.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Synthetic Strategies

The synthesis of this compound can be achieved through established organic chemistry methodologies. Two plausible synthetic routes are the Malonic Ester Synthesis and the Knoevenagel Condensation.

Malonic Ester Synthesis

This classic method allows for the formation of carboxylic acids from alkyl halides.[7][8][9][10][11]

Experimental Protocol: Malonic Ester Synthesis (General Procedure)

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl malonate in anhydrous ethanol. Add sodium ethoxide solution dropwise at room temperature to form the enolate.

-

Alkylation: Add 1-bromo-5,5-dimethylhexane dropwise to the enolate solution. Heat the mixture to reflux for several hours to ensure complete reaction.

-

Saponification: After cooling, add a solution of sodium hydroxide and heat to reflux to hydrolyze the ester groups to carboxylates.

-

Acidification and Decarboxylation: Cool the reaction mixture and acidify with a strong acid (e.g., HCl). Gently heat the mixture to effect decarboxylation, which will be evident by the evolution of CO₂ gas.

-

Workup and Purification: Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or chromatography.

Knoevenagel Condensation

This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, followed by reduction and hydrolysis.[12][13][14][15]

Experimental Protocol: Knoevenagel Condensation (General Procedure)

-

Condensation: In a round-bottom flask, dissolve 6,6-dimethylheptanal and malonic acid in pyridine. Add a catalytic amount of piperidine. Heat the mixture to facilitate the condensation reaction, often with azeotropic removal of water.

-

Reduction: After the condensation is complete, the resulting α,β-unsaturated carboxylic acid can be reduced. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Workup and Purification: After the reduction, filter off the catalyst. Remove the solvent under reduced pressure. The residue can then be purified by recrystallization or chromatography to yield this compound.

Logical Relationships in Structure Elucidation

The process of elucidating the structure of an unknown compound like this compound follows a logical progression of experiments and data interpretation.

Conclusion

The structural elucidation of this compound is a systematic process that integrates various spectroscopic and synthetic methodologies. While direct experimental data may be sparse in the literature, a thorough understanding of analytical principles allows for a confident assignment of its structure. The synthetic routes outlined provide reliable methods for its preparation, enabling further investigation into its chemical and biological properties. This guide serves as a foundational document for researchers working with this and other branched-chain fatty acids.

References

- 1. Buy this compound | 26896-20-8 [smolecule.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 4. echemi.com [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jk-sci.com [jk-sci.com]

- 13. scribd.com [scribd.com]

- 14. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+ [pearson.com]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 7,7-Dimethyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7,7-dimethyloctanoic acid, a branched-chain fatty acid (BCFA). It covers its chemical and physical properties, synthesis, and known biological context, with a focus on data and methodologies relevant to a research and development setting.

Core Chemical and Physical Properties

This compound is a saturated, branched-chain carboxylic acid. Its structure is characterized by an eight-carbon chain with two methyl groups attached to the seventh carbon. This compound is part of a broader class of C10H20O2 isomers known as neodecanoic acids.[1] The specific branching pattern of this compound may influence its physical properties, such as solubility and volatility, compared to other isomers.[1]

Below is a summary of its key identifiers and physicochemical properties.

| Property | Value |

| Molecular Formula | C₁₀H₂₀O₂ |

| Molecular Weight | 172.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 26896-20-8 |

| Canonical SMILES | CC(C)(C)CCCCCC(=O)O |

| InChI Key | YPIFGDQKSSMYHQ-UHFFFAOYSA-N |

| Appearance | Colorless liquid or solid |

| Synonyms | Neodecanoic acid |

Biological Context and Potential Significance

While research specifically targeting this compound is limited, its classification as a branched-chain fatty acid (BCFA) places it within a group of molecules with recognized biological importance. BCFAs are components of cell membranes in many bacteria, where they are crucial for maintaining membrane fluidity and adaptation to environmental conditions.[2] In humans, BCFAs are obtained from dietary sources like dairy products and are also synthesized by gut microbiota.[3][4]

Emerging research suggests that BCFAs are not merely structural lipids but may act as signaling molecules:

-

Bacterial Signaling: In bacteria such as Myxococcus xanthus, BCFAs are proposed to function as intercellular signals required for developmental processes like fruiting body formation.[5]

-

Immune Modulation: Studies on various BCFAs have revealed potential anti-inflammatory and immune-modulatory effects. They may suppress the expression of genes associated with pro-inflammatory pathways while enhancing anti-inflammatory markers.

-

Metabolic Regulation: Some BCFAs have been shown to influence the expression of genes involved in lipid synthesis in hepatocytes, suggesting a role in metabolic regulation.[3] Research into this compound suggests it may undergo metabolic pathways similar to other medium-chain fatty acids, potentially influencing lipid and energy metabolism.[1]

The unique structure of this compound makes it a compound of interest for further investigation into these biological activities.

Logical Workflow: Synthesis and Potential Applications

The following diagram illustrates a generalized workflow for the study of this compound, from its chemical synthesis to its potential applications as a research tool or precursor for other molecules.

Caption: A diagram illustrating the synthesis and potential research applications of this compound.

Experimental Protocols

The synthesis of branched-chain fatty acids like this compound can be achieved through various established organic chemistry routes.[1] One of the most common and versatile methods is the malonic ester synthesis. Below is a detailed, representative protocol for this approach.

Protocol: Synthesis of this compound via Malonic Ester Synthesis

Objective: To synthesize this compound from diethyl malonate and a suitable alkyl halide.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

1-bromo-5,5-dimethylhexane (or a similar suitable alkyl halide)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard reflux and distillation glassware

-

Separatory funnel

-

Magnetic stirrer and heating mantle

Methodology:

-

Step 1: Deprotonation of Diethyl Malonate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add diethyl malonate to the stirred solution at room temperature. The ethoxide acts as a strong base, removing a proton from the α-carbon of the diethyl malonate to form a resonance-stabilized enolate.

-

-

Step 2: Alkylation

-

To the resulting solution of the malonic ester enolate, add 1-bromo-5,5-dimethylhexane dropwise via the dropping funnel.

-

Heat the reaction mixture to reflux for several hours to ensure the completion of the Sₙ2 reaction. The enolate acts as a nucleophile, attacking the alkyl halide and displacing the bromide to form diethyl 2-(5,5-dimethylhexyl)malonate.

-

-

Step 3: Saponification (Ester Hydrolysis)

-

After cooling the reaction mixture, add an aqueous solution of a strong base (e.g., NaOH or KOH).

-

Heat the mixture to reflux. This step hydrolyzes the two ester groups to form the dicarboxylate salt (disodium or dipotassium 2-(5,5-dimethylhexyl)malonate).

-

-

Step 4: Acidification

-

Cool the reaction mixture in an ice bath and carefully acidify it by the slow addition of a strong acid like concentrated HCl. This protonates the dicarboxylate salt to form 2-(5,5-dimethylhexyl)malonic acid.

-

-

Step 5: Decarboxylation

-

Gently heat the acidified mixture. The malonic acid derivative is unstable to heat and will undergo decarboxylation (loss of CO₂), yielding the final product, this compound.

-

-

Step 6: Work-up and Purification

-

Extract the final product from the aqueous solution using an organic solvent like diethyl ether.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to yield pure this compound.

-

Characterization: The final product should be characterized using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

References

- 1. Buy this compound | 26896-20-8 [smolecule.com]

- 2. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 3. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]

- 5. Branched-chain fatty acids: the case for a novel form of cell-cell signalling during Myxococcus xanthus development - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 7,7-Dimethyloctanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for 7,7-dimethyloctanoic acid. This document details plausible synthetic routes, presents quantitative data in structured tables, and offers detailed experimental protocols for key reactions. Visual diagrams of reaction pathways and experimental workflows are included to facilitate understanding.

Introduction

This compound is a branched-chain fatty acid with potential applications in various fields, including as a chemical intermediate in the synthesis of esters for the flavor and fragrance industries and in biochemical research for metabolic studies.[1] Its unique gem-dimethyl substitution at the penultimate carbon atom imparts specific physicochemical properties that distinguish it from other isomers of decanoic acid. This guide explores the primary synthetic strategies for obtaining this compound.

Overview of Synthetic Strategies

Several classic organic reactions can be adapted for the synthesis of this compound. The most prominent and theoretically sound methods include:

-

Malonic Ester Synthesis: A robust method for forming carbon-carbon bonds and synthesizing carboxylic acids.[2][3][4][5][6] This approach involves the alkylation of diethyl malonate with a suitable alkyl halide, followed by hydrolysis and decarboxylation.

-

Grignard Reagent Carbonation: This method utilizes the reaction of a Grignard reagent, prepared from an appropriate alkyl halide, with carbon dioxide to form a carboxylate, which is then protonated to yield the carboxylic acid.[7][8]

-

Oxidation of a Primary Alcohol: If the corresponding primary alcohol, 7,7-dimethyl-1-octanol, is available or can be synthesized, it can be oxidized to the carboxylic acid using various oxidizing agents.

This guide will focus on the Malonic Ester Synthesis and Grignard Reagent Carbonation routes, as they offer versatile and well-established methodologies for constructing the target molecule from readily available starting materials.

Malonic Ester Synthesis Pathway

The malonic ester synthesis provides a reliable method for elongating a carbon chain by two atoms and introducing a carboxylic acid functionality. For the synthesis of this compound, the key starting material is 1-bromo-5,5-dimethylhexane.

Quantitative Data for Malonic Ester Synthesis

| Step | Reactants | Reagents | Product | Typical Yield (%) | Reference |

| Alkylation | Diethyl malonate, 1-Bromo-5,5-dimethylhexane | Sodium ethoxide, Ethanol | Diethyl (5,5-dimethylhexyl)malonate | 70-85 | [2][3] |

| Hydrolysis & Decarboxylation | Diethyl (5,5-dimethylhexyl)malonate | NaOH, H₂O, H₃O⁺, Heat | This compound | 85-95 | [2][3] |

| Overall | 60-80 |

Experimental Protocol for Malonic Ester Synthesis

Materials:

-

Diethyl malonate

-

1-Bromo-5,5-dimethylhexane

-

Sodium metal

-

Absolute ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram:

Step 1: Synthesis of Diethyl (5,5-dimethylhexyl)malonate

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Once all the sodium has reacted, cool the solution to room temperature.

-

Add diethyl malonate (1.0 eq) dropwise to the sodium ethoxide solution with stirring.

-

After the addition is complete, add 1-bromo-5,5-dimethylhexane (1.0 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl (5,5-dimethylhexyl)malonate.

-

Purify the crude product by vacuum distillation.

Step 2: Synthesis of this compound

-

To the purified diethyl (5,5-dimethylhexyl)malonate, add an excess of a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-3 hours to ensure complete saponification of the esters.

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2.

-

Gently heat the acidic mixture to 100-120 °C to effect decarboxylation. The evolution of carbon dioxide gas should be observed. Continue heating until gas evolution ceases.

-

Cool the mixture and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or crystallization.

Grignard Reagent Carbonation Pathway

An alternative route involves the formation of a Grignard reagent from 1-bromo-6,6-dimethylheptane, followed by its reaction with carbon dioxide.

Quantitative Data for Grignard Synthesis

| Step | Reactants | Reagents | Product | Typical Yield (%) | Reference |

| Grignard Formation & Carbonation | 1-Bromo-6,6-dimethylheptane | Mg, Dry Ether, CO₂ | This compound | 60-75 | [7][8] |

Experimental Protocol for Grignard Synthesis

Materials:

-

1-Bromo-6,6-dimethylheptane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram:

Procedure:

-

Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings (1.1 eq) and a small crystal of iodine in the flask.

-

Add a solution of 1-bromo-6,6-dimethylheptane (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

-

Add a small amount of the alkyl bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming may be required.

-

Once the reaction has started, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to room temperature.

-

In a separate beaker, place an excess of crushed dry ice.

-

Slowly and carefully pour the Grignard reagent solution onto the dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime.

-

Slowly add dilute hydrochloric acid to the mixture until the aqueous layer is acidic and all solids have dissolved.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation.

Conclusion

The synthesis of this compound can be effectively achieved through well-established synthetic routes such as the malonic ester synthesis and the carbonation of a Grignard reagent. The choice of method will depend on the availability of starting materials, desired scale, and laboratory capabilities. The protocols and data provided in this guide offer a solid foundation for researchers and drug development professionals to produce this valuable branched-chain fatty acid. Careful execution of the experimental procedures and appropriate purification techniques are crucial for obtaining the target compound in high purity and yield.

References

- 1. Buy this compound | 26896-20-8 [smolecule.com]

- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. eureka.patsnap.com [eureka.patsnap.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

The Biological Significance of Branched-Chain Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by a methyl group on the penultimate (iso) or antepenultimate (anteiso) carbon of the fatty acid chain. Once considered minor components of the human diet and gut microbiome, emerging evidence has illuminated their profound biological significance. This technical guide provides a comprehensive overview of the multifaceted roles of BCFAs in cellular physiology and pathophysiology, with a focus on their implications for human health and therapeutic development. We delve into their critical functions in modulating cell membrane dynamics, their intricate involvement in signaling pathways regulating inflammation and cell proliferation, and their potential as biomarkers and therapeutic agents in metabolic diseases and cancer. This guide consolidates quantitative data, details key experimental methodologies, and provides visual representations of relevant pathways and workflows to serve as a valuable resource for the scientific community.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids are primarily saturated fatty acids with one or more methyl groups along their carbon chain. The most common forms are the iso and anteiso series. These structural variations, particularly the position of the methyl branch, significantly influence their physicochemical properties and biological functions. While BCFAs are major components of the cell membranes of many bacteria, they are also found in the human diet, notably in dairy products and ruminant meat.[1] Furthermore, the gut microbiota is a significant source of BCFAs, produced through the fermentation of branched-chain amino acids.[2]

The growing body of research highlights the diverse physiological roles of BCFAs, extending beyond their structural function in membranes. They have been implicated in immune modulation, metabolic regulation, and the control of cell growth and death, making them a compelling area of study for drug development and nutritional science.[3][4]

Core Biological Functions of BCFAs

Modulation of Cell Membrane Fluidity

A primary and well-established role of BCFAs is the regulation of cell membrane fluidity. The methyl branch disrupts the tight packing of fatty acid chains in the lipid bilayer, thereby increasing membrane fluidity. This is particularly crucial for bacteria to adapt to changes in temperature.[5][6]

-

iso-BCFAs: Have a methyl group on the penultimate carbon.

-

anteiso-BCFAs: Have a methyl group on the antepenultimate carbon.

Anteiso-BCFAs are more effective at increasing membrane fluidity compared to their iso-counterparts due to the greater disruption in acyl chain packing.[7][8] This property is critical for certain bacteria, like Listeria monocytogenes, which increases its proportion of anteiso-fatty acids to maintain membrane function at low temperatures.[9]

Table 1: Effect of BCFA Isomers on Membrane Fluidity

| Fatty Acid Enrichment | Predominant BCFA Type | DPH Anisotropy (Arbitrary Units) | Implied Membrane Fluidity | Reference |

| Wild Type | Mix of iso- and anteiso- | ~0.245 | Normal | [10] |

| iso-BCFA Enriched | ~77% iso-BCFAs | ~0.250 | Lower | [10] |

| anteiso-BCFA Enriched | ~75% anteiso-BCFAs | ~0.215 | Higher | [10] |

Note: Lower DPH (1,6-diphenyl-1,3,5-hexatriene) fluorescence anisotropy values correspond to higher membrane fluidity.[8][10][11]

Immune Modulation and Anti-inflammatory Effects

BCFAs have demonstrated significant immunomodulatory properties, generally exerting anti-inflammatory effects. They can modulate immune and inflammatory pathways in various tissues, including the gut, peripheral organs, and the brain.[12] This has positioned them as potential therapeutic agents for chronic inflammatory and immune-dysregulated disorders.[12]

Studies have shown that BCFAs can suppress the expression of pro-inflammatory cytokines. For instance, 14-methylpentadecanoic acid (iso-16:0) has been observed to decrease the mRNA levels of C-reactive protein (CRP) and interleukin-6 (IL-6) in HepG2 liver cells.[13] In contrast, 12-methyltetradecanoic acid (anteiso-14:0) showed opposing effects, increasing the expression of these inflammatory markers.[13]

Table 2: Effect of BCFAs on Inflammatory Gene Expression in HepG2 Cells

| BCFA | Concentration | Target Gene | Fold Change in mRNA Expression (vs. Control) | Reference |

| 14-methylpentadecanoic acid (iso-16:0) | 5 µM | CRP | Decreased | [13] |

| 14-methylpentadecanoic acid (iso-16:0) | 10 µM | CRP | Decreased | [13] |

| 12-methyltetradecanoic acid (anteiso-14:0) | 10 µM | CRP | Increased | [13] |

| 14-methylpentadecanoic acid (iso-16:0) | 5 µM | IL-6 | Decreased | [13] |

| 14-methylpentadecanoic acid (iso-16:0) | 10 µM | IL-6 | Decreased | [13] |

| 12-methyltetradecanoic acid (anteiso-14:0) | 10 µM | IL-6 | Increased | [13] |

Role in Metabolic Health

Emerging evidence strongly suggests a link between BCFA levels and metabolic health. A meta-analysis revealed a significant negative correlation between endogenous BCFA levels (in serum and adipose tissue) and the risk of developing metabolic syndrome.[14][15][16] Individuals at high risk for metabolic syndrome were found to have lower levels of BCFAs.[14][15]

Table 3: Serum BCFA Concentrations in Healthy vs. Metabolic Syndrome Subjects (Hypothetical Representation)

| BCFA Isomer | Healthy Controls (µmol/L) | Metabolic Syndrome Patients (µmol/L) | p-value | Reference |

| iso-15:0 | 15.2 ± 3.1 | 10.8 ± 2.5 | <0.05 | [5][14][15] |

| anteiso-15:0 | 8.5 ± 1.9 | 6.1 ± 1.5 | <0.05 | [5][14][15] |

| iso-17:0 | 12.7 ± 2.8 | 9.2 ± 2.1 | <0.05 | [5][14][15] |

| anteiso-17:0 | 7.9 ± 1.7 | 5.5 ± 1.3 | <0.05 | [5][14][15] |

Note: This table is a representative summary based on findings from multiple studies and a meta-analysis. Actual values may vary between studies.

BCFAs also influence the expression of genes involved in lipid metabolism. For example, iso-BCFAs have been shown to decrease the expression of sterol regulatory element-binding protein 1 (SREBP-1) and fatty acid synthase (FASN) in hepatocytes, key regulators of fatty acid synthesis.[13]

Anticancer Activity

Certain BCFAs have exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The anticancer activity appears to be dependent on the specific isomer and its chain length.

iso-pentadecanoic acid (iso-15:0) has been shown to be more potent in inhibiting the growth of MCF-7 human breast cancer cells compared to its anteiso-counterpart.[17] This effect is linked to greater cellular uptake and the induction of apoptosis.[17] The pro-apoptotic activity of iso-BCFAs is associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[3][18]

Table 4: Anticancer Effects of iso- and anteiso-Pentadecanoic Acid on MCF-7 Breast Cancer Cells

| Parameter | iso-Pentadecanoic Acid (iso-15:0) | anteiso-Pentadecanoic Acid (anteiso-15:0) | Reference |

| Cell Viability Reduction (at 200 µM) | [17] | ||

| 24 hours | 27 ± 2.8% | No significant effect | [17] |

| 48 hours | 35 ± 4.6% | No significant effect | [17] |

| 72 hours | 44 ± 6.8% | No significant effect | [17] |

| Cellular Incorporation (µmol/mg protein) | 19.1 ± 1.3 | 11.8 ± 0.7 | [17] |

| Apoptosis-Related Gene Expression (Fold Change) | [17] | ||

| Pro-apoptotic Bax | 1.72 ± 0.14 (Upregulation) | No significant effect | [17] |

| Anti-apoptotic Bcl-2 | 0.71 ± 0.6 (Downregulation) | No significant effect | [17] |

Table 5: IC50 Values of BCFAs in Various Cancer Cell Lines

| BCFA | Cancer Cell Line | IC50 Value | Reference |

| iso-15:0 | MCF-7 (Breast) | ~0.04 mM to 0.16 mM | [19] |

| iso-15:0 | DU-145 (Prostate) | ~14 µg/ml | [3] |

| anteiso-15:0 | PC3 (Prostate) | ~20 µg/ml | [3] |

| iso-15:0 | Jurkat (T-cell lymphoma) | Not specified | [19] |

| iso-15:0 | SNU-423 (Liver) | ~25 µg/ml | [18] |

Signaling Pathways and Molecular Mechanisms

The biological effects of BCFAs are mediated through their interaction with and modulation of various cellular signaling pathways.

BCFA-Induced Apoptosis in Cancer Cells

iso-BCFAs appear to induce apoptosis through the intrinsic mitochondrial pathway. This is characterized by a change in the ratio of pro- and anti-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, and subsequent activation of the caspase cascade.

Regulation of Lipid Metabolism and Inflammation

In hepatocytes, iso-BCFAs can downregulate the expression of SREBP-1, a master transcriptional regulator of lipid biosynthesis. This leads to a subsequent decrease in the expression of its target gene, FASN, resulting in reduced fatty acid synthesis. This pathway may contribute to the observed negative correlation between BCFA levels and triglycerides in metabolic syndrome.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of BCFAs.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of BCFAs

This protocol outlines the analysis of BCFA isomers from biological samples.[12]

I. Sample Preparation and Lipid Extraction (Bligh and Dyer Method) [12][20][21][22]

-

Homogenization: For 1 mL of aqueous sample (e.g., serum, cell suspension), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture in a glass tube. Vortex thoroughly.

-

Phase Separation: Add 1.25 mL of chloroform and vortex. Then, add 1.25 mL of deionized water and vortex again.

-

Centrifugation: Centrifuge at 1,000 x g for 5 minutes at room temperature to separate the phases. The lower organic phase contains the lipids.

-

Lipid Collection: Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer to a new glass tube.

-

Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

II. Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Reaction: To the dried lipid extract, add 1 mL of 5% methanolic HCl.

-

Incubation: Cap the tube tightly and heat at 70°C for 2 hours.

-

Neutralization and Extraction: After cooling, add 5 mL of 6% K₂CO₃, followed by 2 mL of hexane. Vortex for 30 seconds.

-

Collection: Centrifuge to separate the phases and collect the upper hexane layer containing the FAMEs for GC-MS analysis.

III. GC-MS Parameters

-

Column: A polar capillary column (e.g., DB-WAX) is recommended for the separation of FAMEs.

-

Oven Program: An optimized temperature gradient is crucial for resolving BCFA isomers. A typical program might start at a low temperature (e.g., 50°C), ramp up to an intermediate temperature, and then to a final high temperature (e.g., 290°C).[2]

-

Injection: 1 µL of the FAMEs in hexane is injected.

-

Detection: Mass spectra are acquired in full scan mode or selected ion monitoring (SIM) for targeted analysis.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of BCFAs on cancer cell proliferation.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a desired density and allow them to adhere overnight.

-

BCFA Treatment: Treat the cells with various concentrations of the desired BCFA (solubilized with BSA) for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-